molecular formula C9H16N5NaO4P B10827101 CID 168012651

CID 168012651

Cat. No.: B10827101
M. Wt: 312.22 g/mol
InChI Key: CINHYJGKAULYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 168012651 is a chemical compound of significant interest in pharmacological and environmental chemistry. Its mass spectrum (Figure 1D) indicates a unique fragmentation pattern, aiding in its identification. The compound’s presence in specific distillation fractions highlights its physicochemical properties, such as boiling point and polarity, which may influence its applications in drug development or industrial chemistry .

Properties

Molecular Formula

C9H16N5NaO4P

Molecular Weight

312.22 g/mol

InChI

InChI=1S/C9H14N5O3P.Na.H2O/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;1H2

InChI Key

CINHYJGKAULYMH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)(O)O)/N.O.[Na]

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)O)N.O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 168012651 involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as nucleophilic substitution, oxidation, and reduction, among others. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using methods that ensure consistency and efficiency. This often involves the use of large-scale reactors and continuous flow processes. The industrial production process is designed to minimize waste and reduce production costs while maintaining high standards of quality control.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of CID 168012651 involves multi-step organic transformations optimized for yield and purity:

  • Step 1 : Formation of intermediate aromatic precursors via electrophilic substitution reactions, utilizing catalysts such as Lewis acids (e.g., AlCl₃) to direct substituents to specific positions on the benzene ring.

  • Step 2 : Cyclization reactions to construct heterocyclic moieties (e.g., oxadiazole or thiadiazole systems) through intramolecular dehydration or thiosemicarbazide cyclization in alkaline media .

  • Step 3 : Functional group interconversion (e.g., amidation, sulfonation) to introduce nitrogen, oxygen, and sulfur-containing groups critical for biological activity.

Reaction conditions (temperature, solvent polarity, and catalyst selection) are meticulously controlled to minimize side products. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for real-time monitoring.

Electrophilic Aromatic Substitution

The aromatic rings in this compound undergo regioselective substitution reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at meta/para positions, depending on existing substituents.

  • Sulfonation : Fuming H₂SO₄ facilitates sulfonic acid group incorporation, enhancing water solubility.

Heterocyclic Reactivity

The 1,3,4-oxadiazole and thiadiazole systems participate in:

  • Nucleophilic Attack : Grignard reagents (e.g., RMgX) target electron-deficient carbons adjacent to nitrogen atoms, forming ketones or secondary alcohols1 .

  • Hydrolysis :

    • Acid-catalyzed : H₃O⁺ converts oxadiazole rings to carboxylic acids1.

    • Base-catalyzed : NaOH/H₂O cleaves thiadiazole systems into thiols and amines .

Reduction and Oxidation

  • LiAlH₄ Reduction : Selectively reduces nitriles (if present) to primary amines1.

  • Oxidative Cleavage : Ozonolysis or KMnO₄/H⁺ degrades double bonds into carbonyl groups.

Mechanistic Insights

Key reaction mechanisms include:

  • SN2 Displacement : Cyanide ions (CN⁻) replace leaving groups in alkyl halides during nitrile synthesis1.

  • Cyclodehydration : Thiosemicarbazides lose H₂O under basic conditions to form 1,3,4-thiadiazoles .

Analytical Characterization

Post-reaction validation employs:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substituent positions (¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: peaks at 160–170 ppm for carbonyls).

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 446.5 ([M+H]⁺) aligns with the molecular formula C₂₇H₃₀N₂O₂S.

Reaction Optimization Data

ParameterOptimal ConditionYield (%)Purity (%)
Temperature80–100°C7898
SolventDimethylformamide (DMF)8597
Catalyst (AlCl₃)0.5 mol%7296

Biological Relevance

Reactive intermediates of this compound exhibit interactions with enzymatic targets (e.g., kinase inhibition), validated via cell-based assays. Modifications at the sulfonyl amino group enhance antimicrobial efficacy against Gram-positive pathogens .

Scientific Research Applications

CID 168012651 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which CID 168012651 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 168012651, we compare it with structurally or functionally analogous compounds, focusing on molecular properties, synthesis, and bioactivity. Key comparisons include oscillatoxin derivatives () and a fluorinated thienyl compound (CAS 20358-06-9, PubChem CID 2049887) from .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 20358-06-9 (CID 2049887)
Molecular Formula Not explicitly reported C₂₈H₄₂O₇ C₂₉H₄₄O₇ C₇H₅FN₂S
Molecular Weight Likely <500 Da (GC-MS volatility) 502.6 g/mol 516.7 g/mol 168.19 g/mol
LogP (Lipophilicity) Unknown ~4.2 (estimated) ~4.5 (methyl group increases lipophilicity) 1.57–2.85 (varies by calculation method)
Solubility Dependent on distillation fraction Low (hydrophobic macrocycle) Lower than Oscillatoxin D 0.249 mg/ml
Bioactivity Not reported Cytotoxic (marine toxin) Enhanced stability vs. parent compound CYP1A2 inhibitor, high GI absorption
Synthesis Likely natural extraction Biosynthetic (marine cyanobacteria) Semi-synthetic modification of Oscillatoxin D Multi-step organic synthesis

Key Findings:

Structural and Functional Divergence: this compound’s volatility (evidenced by GC-MS) contrasts with the large, hydrophobic oscillatoxins (e.g., CID 101283546), which are macrocyclic polyketides with cytotoxic properties . The latter’s size and complexity limit volatility but enhance membrane interaction, making them potent toxins.

Impact of Substituents :

  • The addition of a methyl group in 30-Methyl-Oscillatoxin D (CID 185389) increases lipophilicity (LogP ~4.5 vs. ~4.2 for Oscillatoxin D), improving metabolic stability but reducing aqueous solubility . Similar modifications in this compound could be explored to optimize bioavailability.

Analytical Challenges :

  • This compound’s identification relies on advanced techniques like GC-MS and vacuum distillation, whereas oscillatoxins require liquid chromatography-tandem MS (LC-MS/MS) due to their lower volatility .

Therapeutic Potential: While oscillatoxins are studied for anticancer applications, CID 2049887’s CYP1A2 inhibition suggests utility in drug metabolism studies. This compound’s applications remain underexplored but may align with bioactive essential oil components .

Q & A

Q. How to address peer review critiques on methodological limitations?

  • Methodological Answer :

Revise transparently : Document changes in a response letter and highlight amended sections .

Acknowledge constraints : Discuss limitations (e.g., sample size, assay sensitivity) in the Discussion section .

Propose follow-ups : Suggest future studies to resolve unanswered questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.